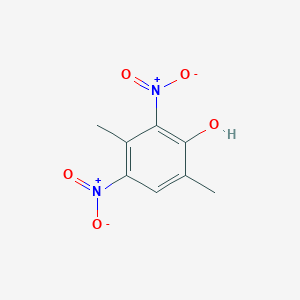

3,6-Dimethyl-2,4-dinitrophenol

描述

3,6-Dimethyl-2,4-dinitrophenol is an organic compound with the molecular formula C8H8N2O5. It is a yellow to brown powder or solid that is known for its use in various chemical applications. This compound is a derivative of phenol, where two nitro groups and two methyl groups are substituted at specific positions on the benzene ring.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-2,4-dinitrophenol typically involves the nitration of 3,6-dimethylphenol. The nitration process requires a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reagent concentrations to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

化学反应分析

Types of Reactions: 3,6-Dimethyl-2,4-dinitrophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.

Major Products Formed:

Oxidation: Quinones.

Reduction: Amino derivatives.

Substitution: Halogenated phenols.

科学研究应用

Chemical Properties and Mechanism of Action

3,6-Dimethyl-2,4-dinitrophenol is an organic compound characterized by its dinitrophenol structure, which allows it to act as an uncoupler of oxidative phosphorylation in mitochondria. This mechanism leads to increased metabolic rates and heat production by disrupting the electron transport chain. The compound's pharmacokinetics are nonlinear, similar to its relative compound 2,4-DNP, which raises concerns regarding toxicity and safety in applications .

Chemistry

- Synthesis Intermediate : this compound serves as an intermediate in synthesizing various organic compounds. Its unique structure enables chemists to utilize it in creating more complex molecules.

Biology

- Oxidative Stress Studies : The compound is studied for its effects on biological systems, particularly concerning oxidative stress and cellular metabolism. Research indicates that it can influence apoptosis pathways by modulating reactive oxygen species (ROS) levels and altering mitochondrial membrane potential .

Medicine

- Therapeutic Potential : Although its use is limited due to toxicity concerns, ongoing research explores the therapeutic applications of DNP as a mitochondrial uncoupler in treating conditions like obesity and non-alcoholic fatty liver disease. A prodrug form of DNP has shown promise in clinical trials for reducing liver fat without severe adverse effects .

Industry

- Dyes and Pigments : In industrial applications, this compound is utilized in producing dyes and pigments. Its chemical properties allow it to participate in various reactions essential for creating colorants used in textiles and other materials.

Case Studies

作用机制

The mechanism of action of 3,6-Dimethyl-2,4-dinitrophenol involves its ability to uncouple oxidative phosphorylation in mitochondria. This leads to a decrease in ATP production and an increase in heat generation. The compound targets the mitochondrial membrane, disrupting the proton gradient and leading to energy dissipation as heat.

相似化合物的比较

2,4-Dinitrophenol: Similar in structure but lacks the methyl groups.

2,6-Dimethyl-4-nitrophenol: Contains only one nitro group and two methyl groups.

4-Dimethylaminobenzaldehyde 2,4-dinitrophenol: A derivative used in nonlinear optical applications.

Uniqueness: 3,6-Dimethyl-2,4-dinitrophenol is unique due to the specific positioning of its nitro and methyl groups, which confer distinct chemical and physical properties. Its ability to undergo specific reactions and its applications in various fields highlight its importance in scientific research and industrial applications.

生物活性

3,6-Dimethyl-2,4-dinitrophenol (DNP) is a compound known for its significant biological activity, particularly as a mitochondrial uncoupler. This article explores the biological mechanisms, therapeutic potential, and associated risks of DNP, supported by case studies and research findings.

DNP functions primarily as a protonophore , facilitating the transport of protons across the mitochondrial membrane. This action disrupts the proton gradient essential for ATP synthesis via oxidative phosphorylation. Instead of producing ATP, energy is released as heat, leading to an increase in basal metabolic rate (BMR) and subsequent weight loss. The relationship between DNP administration and metabolic rate is dose-dependent; higher doses result in more significant metabolic inefficiency and increased fat oxidation .

Biological Effects

The biological effects of DNP are diverse and can be categorized into several key areas:

- Metabolic Effects : DNP significantly raises the BMR, leading to weight loss. Clinical trials have shown that individuals can lose substantial weight over short periods when using DNP .

- Therapeutic Uses : Historically, DNP has been explored as a treatment for obesity and other metabolic disorders due to its ability to induce hyperthermia and increase energy expenditure .

- Toxicological Risks : Despite its potential benefits, DNP is associated with severe health risks, including hyperthermia (body temperatures exceeding 44 °C), cardiovascular strain, and acute kidney injury. Long-term or high-dose exposure can lead to serious complications such as cataracts and neurological effects .

Case Studies

Several case studies illustrate the effects of DNP on human health:

- Weight Loss Trials : In a clinical trial from the 1930s involving multiple subjects, individuals reported weight losses ranging from 2.88 g to 6.06 g over several days, often accompanied by elevated body temperatures (up to 41°C) within hours of administration .

- Toxicity Reports : A retrospective analysis of adverse effects linked to DNP usage highlighted severe symptoms such as confusion, agitation, and acute renal failure. One notable case involved a patient who developed hyperpyrexia after ingesting DNP, requiring intensive medical intervention .

Research Findings

Recent studies have further elucidated the biological activity of DNP:

- Cellular Studies : In vitro studies demonstrated that DNP induces apoptosis in various cancer cell lines by activating caspases and altering the Bax/Bcl-2 ratio, suggesting potential applications in cancer therapy .

- Genotoxicity Assessments : Research indicates that while DNP can enhance certain cellular processes (like extracellular vesicle release), it also poses genotoxic risks that necessitate careful consideration in therapeutic contexts .

Summary Table of Biological Effects

属性

IUPAC Name |

3,6-dimethyl-2,4-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-4-3-6(9(12)13)5(2)7(8(4)11)10(14)15/h3,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROXWBBJMPCPHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)[N+](=O)[O-])C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166709 | |

| Record name | 2,5-Xylenol, 4,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15968-56-6 | |

| Record name | 2,5-Xylenol, 4,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015968566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-xylenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Xylenol, 4,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。